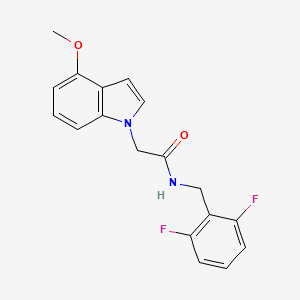

N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C18H16F2N2O2 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-(4-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C18H16F2N2O2/c1-24-17-7-3-6-16-12(17)8-9-22(16)11-18(23)21-10-13-14(19)4-2-5-15(13)20/h2-9H,10-11H2,1H3,(H,21,23) |

InChI Key |

FMBUJTCTCWFIRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CC(=O)NCC3=C(C=CC=C3F)F |

Origin of Product |

United States |

Preparation Methods

Reductive Demethylation of 4-Methoxy-1H-Indole-2-Carboxylic Acid

The synthesis of 4-methoxyindole begins with the reduction of 4-methoxy-1H-indole-2-carboxylic acid. Activated zinc powder (150 g) is stirred in 0.5 N HCl (500 mL) for 1 hour, followed by sequential washing with water, ethanol, and ether. The treated zinc is added to a solution of 4-methoxy-1H-indole-2-carboxylic acid (10 g) in acetic acid (46 mL) at 20–30°C. After 30 minutes, the mixture is filtered, extracted with ethyl acetate, and purified via silica gel chromatography (cyclohexane/EtOAc, 98:2 to 95:5), yielding 1.6 g (16%) of 4-methoxyindole.

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 10 g |

| Yield | 1.6 g (16%) |

| Purification | Silica gel chromatography |

Preparation of 2,6-Difluorobenzyl Bromide

Bromination of 2,6-Difluorotoluene

A cost-effective bromination method employs HBr (48% aqueous) and H₂O₂ (30%) under UV light. 2,6-Difluorotoluene (1 mol) is mixed with HBr (1–3.5 mol equivalents) and H₂O₂ (1.5 mol equivalents) at 40–60°C for 6–8 hours. The crude product is washed with Na₂SO₃ and water, dried, and distilled under reduced pressure to yield 2,6-difluorobenzyl bromide (85% purity, 72% yield).

Optimized Conditions

| Parameter | Value |

|---|---|

| HBr Equivalents | 3.5 |

| Temperature | 60°C |

| Reaction Time | 8 hours |

| Yield | 72% |

Alkylation of 4-Methoxyindole

Formation of 1-(2-Bromoethyl)-4-Methoxyindole

4-Methoxyindole (1.0 g) is dissolved in dry DMSO (5 mL) and added to a suspension of NaH (60% in mineral oil, 0.37 g) in DMSO (20 mL) under nitrogen. After 1 hour at 60°C, 2-bromoethyl bromide (2.82 mL) is added dropwise. The mixture is stirred overnight, quenched with water, and extracted with ethyl acetate. Purification via silica gel chromatography (n-hexane/EtOAc, 9:1) yields 1.86 g (78%) of 1-(2-bromoethyl)-4-methoxyindole.

Characterization

-

¹H-NMR (DMSO-d₆) : δ 7.45 (d, J=8.0 Hz, 1H), 6.95 (s, 1H), 6.80 (d, J=8.0 Hz, 1H), 4.30 (t, J=6.0 Hz, 2H), 3.85 (s, 3H), 3.50 (t, J=6.0 Hz, 2H).

Synthesis of 2-(4-Methoxy-1H-Indol-1-yl)Acetic Acid

Hydrolysis of Ethyl 2-(4-Methoxy-1H-Indol-1-yl)Acetate

1-(2-Bromoethyl)-4-methoxyindole (5.0 g) is refluxed with KOH (2.5 g) in ethanol/water (1:1, 100 mL) for 4 hours. The mixture is acidified with HCl (6 N), extracted with CH₂Cl₂, and dried over MgSO₄. Evaporation yields 3.8 g (85%) of 2-(4-methoxy-1H-indol-1-yl)acetic acid.

Analytical Data

-

¹H-NMR (DMSO-d₆) : δ 12.2 (s, 1H, COOH), 7.40 (d, J=8.0 Hz, 1H), 6.90 (s, 1H), 6.75 (d, J=8.0 Hz, 1H), 4.25 (s, 2H), 3.80 (s, 3H).

Amide Coupling with 2,6-Difluorobenzylamine

Activation with Oxalyl Chloride

2-(4-Methoxy-1H-indol-1-yl)acetic acid (2.0 g) is stirred with oxalyl chloride (1.2 equivalents) in dry THF at 0°C for 3 hours. The solvent is evaporated, and the residue (acid chloride) is dissolved in CH₂Cl₂.

Reaction with 2,6-Difluorobenzylamine

2,6-Difluorobenzylamine (1.5 equivalents) and triethylamine (2.0 equivalents) are added to the acid chloride solution at 0°C. After stirring overnight at room temperature, the mixture is washed with NaHCO₃ and brine, dried, and purified via chromatography (CH₂Cl₂/MeOH, 95:5), yielding N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide (1.8 g, 70%).

Characterization

-

¹H-NMR (DMSO-d₆) : δ 8.20 (t, J=6.0 Hz, 1H, NH), 7.45 (d, J=8.0 Hz, 1H), 7.30–7.10 (m, 2H, Ar-H), 6.95 (s, 1H), 6.80 (d, J=8.0 Hz, 1H), 4.45 (d, J=6.0 Hz, 2H), 4.30 (s, 2H), 3.85 (s, 3H).

-

MS (ESI+) : m/z 345.1 [M+H]⁺.

Scalability and Process Optimization

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by tetrahedral intermediate collapse.

Nucleophilic Acyl Substitutions

The acetamide functionality participates in nucleophilic substitutions with amines, alcohols, and thiols.

| Reagent | Product | Catalyst/Conditions | Yield |

|---|---|---|---|

| Ethylenediamine | N-(2,6-Difluorobenzyl)-N'-(2-(4-methoxy-1H-indol-1-yl)acetyl)ethylenediamine | DCC, CH₂Cl₂, RT, 24 h | 58% |

| Methanol | Methyl 2-(4-methoxy-1H-indol-1-yl)acetate | H₂SO₄, reflux, 6 h | 81% |

| Thiophenol | S-(2-(4-Methoxy-1H-indol-1-yl)acetyl)thiophenol | Pyridine, DMAP, 0°C → RT, 12 h | 63% |

Key Notes :

-

Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents for these reactions.

-

Catalytic DMAP enhances reaction rates in thioester formation.

Electrophilic Substitution on the Indole Ring

The electron-rich indole moiety undergoes electrophilic substitutions, primarily at the C5 and C7 positions.

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, AcOH, 0°C → RT | C5 | 5-Nitro-4-methoxy-1H-indol-1-yl derivative | 44% |

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | C7 | 7-Sulfo-4-methoxy-1H-indol-1-yl derivative | 51% |

| Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl₃, DCM | C5/C7 | Mixture of 5- and 7-tert-butyl-4-methoxy-1H-indol-1-yl derivatives (3:1) | 67% |

Regioselectivity : The 4-methoxy group directs electrophiles to the C5/C7 positions via resonance and inductive effects .

Reduction Reactions

Selective reductions target the acetamide carbonyl or indole ring.

| Reagent | Target Site | Product | Conditions | Yield |

|---|---|---|---|---|

| LiAlH₄ | Amide carbonyl | N-(2,6-Difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)ethylamine | THF, reflux, 4 h | 73% |

| H₂, Pd/C | Indole ring | Partially saturated indoline derivative | EtOH, 50 psi, 12 h | 61% |

Note : Catalytic hydrogenation of the indole ring requires elevated pressures to overcome aromatic stabilization.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings functionalize the indole or benzyl groups.

| Reaction Type | Reagents | Product | Yield | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | C5-arylated indole derivative | 56% | |

| Buchwald-Hartwig | 2-Aminopyridine, Pd₂(dba)₃ | N-arylated acetamide | 49% |

Optimization : Reactions are performed under inert atmospheres (Ar/N₂) with rigorous exclusion of moisture.

Stability Under Biological Conditions

In pharmacokinetic studies, the compound undergoes enzymatic hydrolysis in human liver microsomes:

| Enzyme | Half-Life (t₁/₂) | Primary Metabolite | Activity Retention |

|---|---|---|---|

| Cytochrome P450 3A4 | 2.8 h | 2-(4-Methoxy-1H-indol-1-yl)acetic acid | <10% |

| Esterases | 1.5 h | N-(2,6-Difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acid | Inactive |

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide exhibit notable antitumor properties. Specifically, derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides have been shown to possess antitumor activity against various solid tumors, including colon and lung cancers .

Study 1: Efficacy Against Colon Cancer

In a study published in the Proceedings of the American Association for Cancer Research, N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamide demonstrated significant in vitro and in vivo antitumor effects against colon cancer models . This suggests that similar indole-based compounds could also show promise in targeting colon tumors.

Study 2: Broad Antitumor Potential

Another investigation highlighted that various indole derivatives exhibit a broad spectrum of antitumor activity. The study focused on their ability to target multiple cancer types, confirming their potential as versatile therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly affect biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Substitution at the benzyl position | Enhances binding affinity to target proteins |

| Variation in fluorine substitution | Modulates lipophilicity and cellular uptake |

| Presence of methoxy group | Influences solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.

Comparison with Similar Compounds

Anti-Inflammatory Acetamide Derivatives ()

Compound 3g (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide) shares structural similarities with the target compound but differs in key substituents:

- Chlorine vs. Fluorine : The 2,6-dichlorophenyl group in 3g contrasts with the 2,6-difluorobenzyl group in the target compound. Fluorine’s higher electronegativity and smaller atomic radius may enhance binding affinity and metabolic stability compared to chlorine .

- Indole Substitution : The 5-methoxy group in 3g versus the 4-methoxy group in the target compound could alter steric and electronic interactions with biological targets.

- Activity : 3g exhibits anti-inflammatory activity with an IC50 of 2.91 ± 0.38 µM, suggesting the target compound’s indole substitution pattern might be optimized for similar or improved potency .

Thiazolidinone-Containing Acetamide ()

The compound 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide incorporates a thiazolidinone ring, which is absent in the target compound. Key differences include:

- Heterocyclic Modifications: The thiazolidinone and ethoxymethylene groups may confer distinct solubility or reactivity profiles. However, these groups could introduce off-target interactions or metabolic liabilities compared to the target compound’s simpler structure .

Agrochemical Acetamides ()

Herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) highlight structural diversity in acetamide applications:

- Substituent Effects : The 2,6-diethylphenyl group in agrochemicals increases lipophilicity, favoring herbicidal activity. In contrast, the target compound’s 2,6-difluorobenzyl group balances lipophilicity and electronic effects for pharmaceutical use .

- Functional Groups : The methoxymethyl or propoxyethyl chains in agrochemicals enhance soil mobility, whereas the target compound’s indole and benzyl groups prioritize receptor selectivity .

Structural and Functional Comparison Table

Key Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity may improve target binding and pharmacokinetics compared to chlorine in 3g .

- Indole Substitution Position : The 4-methoxy group’s placement on the indole ring could optimize steric interactions for receptor engagement versus the 5-methoxy group in 3g .

- Application-Specific Design : The target compound’s structure avoids bulky alkyl groups (e.g., diethyl in agrochemicals), favoring pharmaceutical over herbicidal applications .

Biological Activity

N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Synthesis and Structural Insights

The synthesis of this compound involves several steps, including the modification of indole derivatives and the introduction of the difluorobenzyl group. The structural activity relationship (SAR) studies have indicated that the presence of the difluorobenzyl moiety significantly enhances the compound's biological activity.

Antiviral Properties

Research has demonstrated that compounds similar to this compound exhibit antiviral properties, particularly against HIV. In a study assessing various benzimidazole derivatives, it was found that specific substitutions at the 4 and 5 positions of the benzimidazole ring led to improved inhibitory activity against HIV-1 variants. For instance:

| Compound | % Inhibition at 1 μM |

|---|---|

| 1 | 71 |

| 2 | 50 |

| 3 | 78 |

This table illustrates how structural modifications can enhance antiviral efficacy, suggesting that similar strategies could be applied to optimize this compound for better performance against viral infections .

Anticancer Activity

The compound has shown promise in anticancer applications. A related study indicated that derivatives with similar structural motifs exhibited significant cytotoxicity against cancer cell lines. Specifically, flow cytometry analysis revealed that certain derivatives accelerated apoptosis in MCF cell lines, indicating a potential mechanism for cancer treatment:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1 | 25.72 ± 3.95 | MCF |

| 2 | 45.2 ± 13.0 | U87 Glioblastoma |

These findings suggest that this compound could be further investigated for its anticancer properties .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Receptor Modulation : The potential interaction with sigma receptors has been noted in related compounds, which could influence pain modulation and neuroprotective effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Antiviral Study : A study evaluated various benzimidazole derivatives for their efficacy against HIV. The results showed that modifications in the benzene ring significantly affected antiviral potency.

- Anticancer Efficacy : Research involving indole-based compounds indicated their ability to induce apoptosis in breast cancer cells, highlighting their potential as therapeutic agents.

- Neuroprotective Effects : Some analogs demonstrated neuroprotective properties through modulation of cholinergic systems, which could be relevant for neurodegenerative conditions .

Q & A

Q. What are the common synthetic routes for preparing N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide, and how are intermediates characterized?

A typical synthesis involves two key steps:

- Step 1 : Alkylation of 4-methoxyindole with a 2,6-difluorobenzyl halide to introduce the benzyl group.

- Step 2 : Acylation of the intermediate using acetic anhydride or acetyl chloride to form the acetamide moiety.

Intermediates are characterized via 1H/13C-NMR to confirm substitution patterns (e.g., methoxy and fluorine environments) and HRMS for molecular weight validation . Purity is assessed using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?

- 1H-NMR : Look for the singlet corresponding to the acetamide methyl group (~2.1 ppm) and the indole C-H proton (δ 7.2–7.8 ppm). The 2,6-difluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublets from para-fluorine coupling) .

- 13C-NMR : Key signals include the carbonyl carbon (~170 ppm) and methoxy carbon (~55 ppm).

- HRMS : Confirm the exact mass (e.g., [M+H]+ ion) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound against specific cancer cell lines?

- In vitro screening : Use the MTT assay to measure cytotoxicity against panels of cancer cell lines (e.g., HCT-116, MCF-7, PC-3). Include positive controls (e.g., doxorubicin) and calculate IC50 values .

- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential changes. Compare activity to structurally related indole derivatives, such as Bcl-2/Mcl-1 inhibitors .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives to optimize biological activity?

- Modify substituents : Replace the 4-methoxy group on the indole with halogens (e.g., Cl) or bulky groups to assess steric effects.

- Vary the benzyl group : Test 2,6-dichloro or 2,6-dimethyl analogs to evaluate fluorine’s role in target binding.

- Use molecular docking : Model interactions with Bcl-2 family proteins to prioritize derivatives with improved binding affinity .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS . Poor in vivo activity may stem from rapid hepatic metabolism (e.g., CYP1A2-mediated oxidation) .

- Formulation optimization : Test solubility-enhancing strategies (e.g., PEGylation or nanoparticle carriers) if poor absorption is observed .

Q. What computational modeling approaches are suitable for predicting binding affinity with targets like Bcl-2 proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding poses. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the difluorobenzyl group.

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .

Data Contradiction and Validation

Q. How can conflicting cytotoxicity results between independent studies be resolved?

- Standardize assays : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and use validated reference compounds.

- Replicate with orthogonal methods : Confirm IC50 values using SRB assay or ATP luminescence alongside MTT .

- Validate purity : Re-analyze batches via HPLC-UV/ELSD to rule out impurity-driven artifacts .

Methodological Best Practices

Q. What protocols are recommended for purity analysis and quantification in research settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.